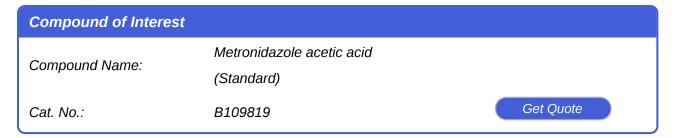


An In-depth Technical Guide to 2-methyl-5nitroimidazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-methyl-5-nitroimidazole-1-acetic acid. This compound is the principal acidic metabolite of metronidazole, a widely used nitroimidazole antibiotic and antiprotozoal agent. Understanding the structure and characteristics of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and the development of new nitroimidazole-based therapeutics.

Chemical Identity and Structure

2-methyl-5-nitroimidazole-1-acetic acid, also known as metronidazole acetic acid or 1-carboxymethylmetronidazole, is an organic compound featuring a substituted nitroimidazole core.[1] The structure consists of a 2-methyl-5-nitroimidazole ring N-substituted at the 1-position with an acetic acid group. This metabolite retains the core nitroimidazole moiety essential for the biological activity profile of this class of compounds.

The key identifiers and structural representations are summarized below.



Identifier	Value
IUPAC Name	2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid[1]
CAS Number	1010-93-1[1]
Molecular Formula	C ₆ H ₇ N ₃ O ₄ [1]
Molecular Weight	185.14 g/mol [1]
Canonical SMILES	CC1=NC=C(N1CC(=O)O)INVALID-LINK[O-] [1]
InChI	InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)[1]
InChlKey	RVEGZXNRNWUYKI-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The compound is typically a solid at room temperature. Its physicochemical properties and computational data are essential for its handling, formulation, and analysis.

Table 2.1: Physicochemical Properties

Property	Value	Source
Appearance	White to light yellow/beige powder	Caltag Medsystems
Melting Point	176–178°C	El-Gendy et al., 2018

| Solubility | Soluble in DMSO and Chloroform | MedChemExpress, Caltag Medsystems |

Table 2.2: Computed Properties



Property	Value	Source
XLogP3-AA	-0.2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	2	PubChem

| Topological Polar Surface Area | 98.3 Å² | PubChem |

Table 2.3: Spectroscopic Data

Technique	Data
¹ H-NMR	Solvent: DMSO-d ₆ δ (ppm): 10.2 (s, 1H , COOH), 7.8 (s, 1H , H-imidazole), 4.2 (s, 2H , N-CH ₂), 2.3 (s, 3H , CH ₃ -imidazole)
¹³ C-NMR	Solvent: DMSO-d ₆ δ (ppm): 169 (COOH), 152 (CH ₃ -C=N), 139 (O ₂ N-C=C), 133 (O ₂ N-C=C), 48 (N-CH ₂), 14 (CH ₃)
FTIR	Technique: KBr Pelletv (cm ⁻¹): 3441 (O-H stretch, carboxylic acid), 1732 (C=O stretch, carboxylic acid), 1275 & 1222 (C-O valence fluctuations)[2]

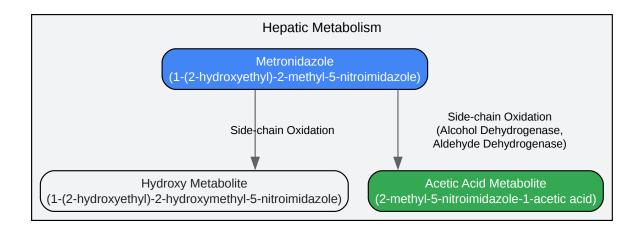
| Mass Spectrometry | While detailed fragmentation patterns are not readily available in public literature, the compound is routinely quantified using LC-MS/MS. The precursor ion monitored in positive ion mode corresponds to [M+H]⁺ at m/z 186. |

Biological Context: Metabolism of Metronidazole

2-methyl-5-nitroimidazole-1-acetic acid is a major metabolite of metronidazole formed in the liver. The metabolic pathway involves the oxidation of the primary alcohol group on the N-1 side



chain of metronidazole to a carboxylic acid. This biotransformation is a critical component of the drug's pharmacokinetics.



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Caption: Metabolic pathway of Metronidazole in the liver.

Experimental Protocols Synthesis of 2-methyl-5-nitroimidazole-1-acetic acid

This protocol is adapted from the oxidation of metronidazole as described by El-Gendy et al. (2018).

Objective: To synthesize 2-methyl-5-nitroimidazole-1-acetic acid via the oxidation of metronidazole.

Materials:

- Metronidazole
- Potassium dichromate (K₂Cr₂O₇)
- Sulfuric acid (50% v/v)
- Deionized water



- Ice bath
- Magnetic stirrer and stir bar
- Reaction flask
- Filtration apparatus

Procedure:

- Prepare a suspension of metronidazole (3.42 g, 20 mmol) in 10 mL of deionized water in a reaction flask at room temperature.
- In a separate beaker, dissolve potassium dichromate (4.36 g, 15 mmol) in 10 mL of deionized water.
- Add the potassium dichromate solution to the metronidazole suspension with continuous stirring.
- Place the reaction flask in an ice water bath to control the temperature.
- Slowly add 5 mL of 50% sulfuric acid dropwise to the reaction mixture. Maintain vigorous stirring and keep the temperature low due to the exothermic nature of the reaction.
- Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:methanol (9.5:0.5, v/v).
- Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.
- Cool the neutralized mixture to induce precipitation of the product.
- Collect the solid product by vacuum filtration and wash with cold deionized water.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-methyl-5-nitroimidazole-1-acetic acid. The resulting product should be a white solid with a melting point of 176–178°C.



Analytical Quantification via HPLC-MS/MS

This protocol outlines a general method for the quantification of metronidazole and its acetic acid metabolite in a biological matrix like plasma, based on common methodologies.[2][3][4]

Objective: To quantify the concentration of 2-methyl-5-nitroimidazole-1-acetic acid in human plasma.

Materials and Equipment:

- HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Plasma samples, calibration standards, and quality control samples.
- Internal Standard (IS) (e.g., a deuterated analog or a compound with similar properties like zidovudine).
- · Acetonitrile (HPLC grade).
- Ammonium acetate (analytical grade).
- Formic acid (analytical grade).
- Ethyl acetate (for extraction).
- Vortex mixer and centrifuge.

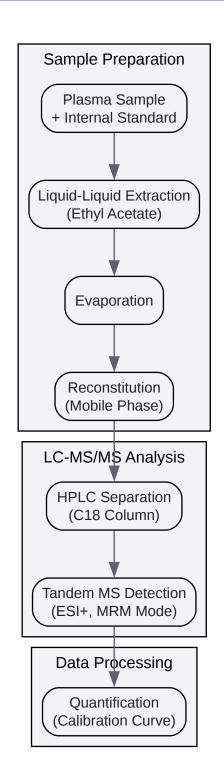
Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
 - \circ To 100 µL of plasma sample, add 50 µL of the internal standard solution.
 - Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.
 - Centrifuge the mixture at 4000 rpm for 10 minutes.



- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μL of the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.g., 80:20, v/v).
 - Flow Rate: 1.0 mL/min (with a splitter if necessary).
 - Column Temperature: 30°C.
 - Injection Volume: 10 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition for Acetic Acid Metabolite: Precursor ion (Q1) m/z 186 → Product ion (Q3)
 [specific fragment to be determined, often targeting loss of CO₂ or water].
 - MRM Transition for Metronidazole: Precursor ion (Q1) m/z 172 → Product ion (Q3) m/z 128.
 - Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.





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Caption: Workflow for quantification of the metabolite by HPLC-MS/MS.



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